molecular formula C8H4FN3 B8131736 6-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile

6-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile

Cat. No. B8131736
M. Wt: 161.14 g/mol
InChI Key: QCZCXCYQIACJTQ-UHFFFAOYSA-N
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Patent
US08815877B2

Procedure details

To a solution of 6-fluoro-1-tosyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile (2742 mg, 7.85 mmol) in MeOH (20 mL) and water (20 mL) was added NaOH (628 mg 15.7 mmol). The mixture was stirred at RT for 1 h. The reaction mixture was quenched by adding a sat'd aq. NH4Cl and extracted with EtOAc. The extract was dried (MgSO4), filtered, and concentrated under reduced pressure. The residue was purified by SiO2 chromatography eluting with a petroleum ether:EtOAc gradient (10:1-0:1) to afford 758 mg (60%) of 6-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile. MS (ESI): m/z=162.3 [M+1]+.
Name
6-fluoro-1-tosyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Quantity
2742 mg
Type
reactant
Reaction Step One
Name
Quantity
628 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[N:12](S(C3C=CC(C)=CC=3)(=O)=O)[CH:11]=[CH:10][C:5]2=[N:6][C:7]=1[C:8]#[N:9].[OH-].[Na+]>CO.O>[F:1][C:2]1[CH:3]=[C:4]2[NH:12][CH:11]=[CH:10][C:5]2=[N:6][C:7]=1[C:8]#[N:9] |f:1.2|

Inputs

Step One
Name
6-fluoro-1-tosyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Quantity
2742 mg
Type
reactant
Smiles
FC=1C=C2C(=NC1C#N)C=CN2S(=O)(=O)C2=CC=C(C)C=C2
Name
Quantity
628 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched
ADDITION
Type
ADDITION
Details
by adding a sat'd aq. NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by SiO2 chromatography
WASH
Type
WASH
Details
eluting with a petroleum ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C2C(=NC1C#N)C=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 758 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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